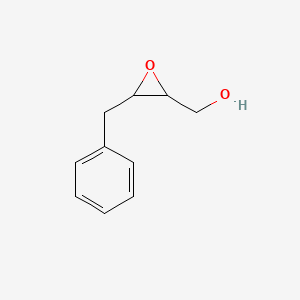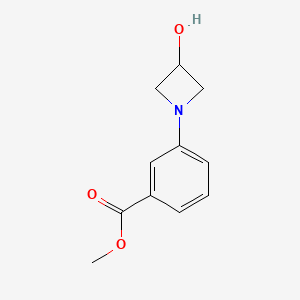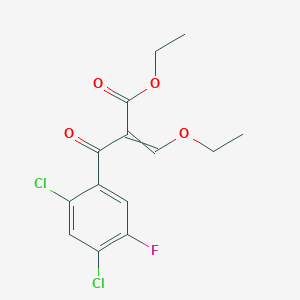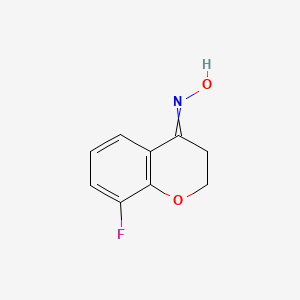![molecular formula C17H17N3O4 B8472532 (2S)-2-({[(4-methoxyphenyl)imino]carbamoyl}amino)-3-phenylpropanoic acid](/img/structure/B8472532.png)
(2S)-2-({[(4-methoxyphenyl)imino]carbamoyl}amino)-3-phenylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-({[(4-methoxyphenyl)imino]carbamoyl}amino)-3-phenylpropanoic acid: is a synthetic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in various chemical and biological applications due to their unique properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-({[(4-methoxyphenyl)imino]carbamoyl}amino)-3-phenylpropanoic acid typically involves the reaction of p-anisidine with a diazonium salt, followed by coupling with L-phenylalanine. The reaction conditions often include acidic or basic environments to facilitate the formation of the azo bond.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions:
Oxidation: (2S)-2-({[(4-methoxyphenyl)imino]carbamoyl}amino)-3-phenylpropanoic acid can undergo oxidation reactions, often resulting in the formation of nitro compounds.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The compound can participate in substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens and sulfonic acids.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or sulfonated derivatives.
科学的研究の応用
Chemistry: (2S)-2-({[(4-methoxyphenyl)imino]carbamoyl}amino)-3-phenylpropanoic acid is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions due to its azo group, which can be easily detected.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of (2S)-2-({[(4-methoxyphenyl)imino]carbamoyl}amino)-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The azo group can undergo reduction to form amines, which can then interact with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes.
類似化合物との比較
- N-(p-Anisylazoformyl)-L-lysine
- N-(p-Anisylazoformyl)-L-arginine
Comparison:
- (2S)-2-({[(4-methoxyphenyl)imino]carbamoyl}amino)-3-phenylpropanoic acid is unique due to the presence of the phenylalanine moiety, which imparts specific chemical and biological properties.
- N-(p-Anisylazoformyl)-L-lysine and N-(p-Anisylazoformyl)-L-arginine have different amino acid components, leading to variations in their reactivity and applications.
特性
分子式 |
C17H17N3O4 |
|---|---|
分子量 |
327.33 g/mol |
IUPAC名 |
(2S)-2-[(4-methoxyphenyl)iminocarbamoylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C17H17N3O4/c1-24-14-9-7-13(8-10-14)19-20-17(23)18-15(16(21)22)11-12-5-3-2-4-6-12/h2-10,15H,11H2,1H3,(H,18,23)(H,21,22)/t15-/m0/s1 |
InChIキー |
QEEFJGYSUOAAFS-HNNXBMFYSA-N |
異性体SMILES |
COC1=CC=C(C=C1)N=NC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
正規SMILES |
COC1=CC=C(C=C1)N=NC(=O)NC(CC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-methyl-1-(1H-pyrrolo[2,3-c]pyridin-2-yl)-1-propanone](/img/structure/B8472484.png)


![Pyrido[2,3-d]pyrimidin-7-amine,6-(3-amino-2,6-dichlorophenyl)-2-(methylthio)-](/img/structure/B8472495.png)




![3-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B8472540.png)
